

Spectroscopic Profile of 2-Bromo-4-(trifluoromethoxy)phenol: A Technical Guide

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Compound of Interest

Compound Name:	2-Bromo-4-(trifluoromethoxy)phenol
Cat. No.:	B1287632

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **2-Bromo-4-(trifluoromethoxy)phenol** (CAS No: 200956-13-4, Molecular Formula: C₇H₄BrF₃O₂, Molecular Weight: 257.01 g/mol). Due to the limited availability of experimentally derived spectra in the public domain, this document focuses on predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supplemented by comparative data from analogous compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-Bromo-4-(trifluoromethoxy)phenol**. These predictions are derived from the analysis of its chemical structure, considering the electronic effects of the hydroxyl, bromo, and trifluoromethoxy substituents on the benzene ring.

Table 1: Predicted ¹H NMR Data

Proton	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-3	7.3 - 7.5	d	~2.5
H-5	7.0 - 7.2	dd	~9.0, ~2.5
H-6	6.9 - 7.1	d	~9.0
OH	5.0 - 6.0	br s	-

Predicted in CDCl_3 solvent.

Table 2: Predicted ^{13}C NMR Data

Carbon	Predicted Chemical Shift (δ , ppm)
C-1 (C-OH)	150 - 155
C-2 (C-Br)	110 - 115
C-3	125 - 130
C-4 (C-OCF ₃)	145 - 150
C-5	118 - 122
C-6	115 - 120
-OCF ₃	118 - 122 (q, $^1\text{JCF} \approx 255\text{-}260$ Hz)

Predicted in CDCl_3 solvent.

Table 3: Predicted IR Spectroscopy Data

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
O-H stretch	3200 - 3600	Strong, Broad
Aromatic C-H stretch	3000 - 3100	Medium
Aromatic C=C stretch	1450 - 1600	Medium-Strong
C-O stretch (phenol)	1200 - 1260	Strong
C-F stretch (-OCF ₃)	1100 - 1250	Very Strong
C-O-C stretch (ether)	1000 - 1100	Strong
C-Br stretch	500 - 650	Medium

Table 4: Predicted Mass Spectrometry Data

Fragment Ion	Predicted m/z	Comments
[M] ⁺	256/258	Molecular ion peak with characteristic 1:1 isotopic pattern for Bromine.
[M-Br] ⁺	177	Loss of Bromine atom.
[M-CO] ⁺	228/230	Loss of carbon monoxide from the phenol ring.
[M-OCF ₃] ⁺	171/173	Loss of trifluoromethoxy group.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for phenolic compounds like **2-Bromo-4-(trifluoromethoxy)phenol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

- ^1H NMR Acquisition: Acquire the proton NMR spectrum on a 300 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
- ^{13}C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance of ^{13}C , a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Acquisition: Record the spectrum, typically in the range of 4000-400 cm^{-1} . A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.
- Sample Preparation (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
- Acquisition (Transmission): Place the KBr pellet in the sample holder of the IR spectrometer and record the spectrum.

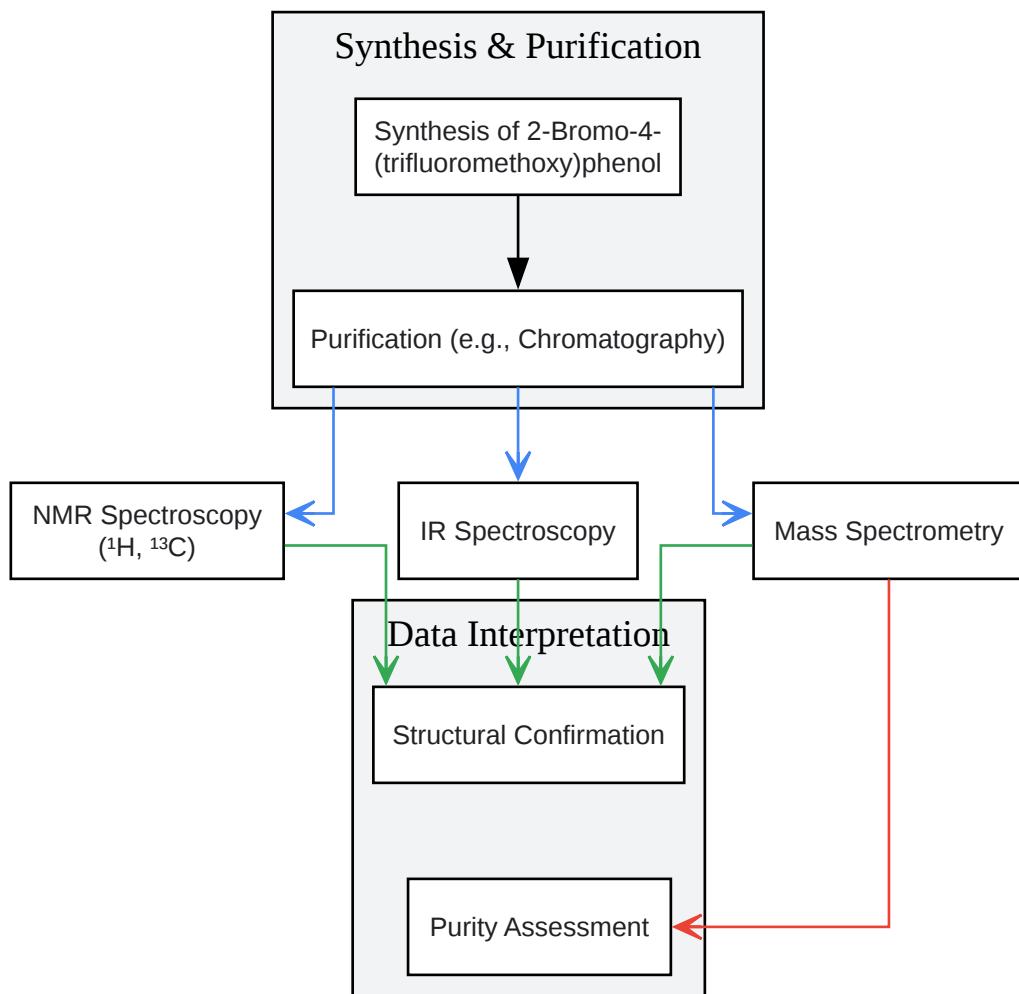
Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound, this can be done via a gas chromatography (GC-MS) system or by direct infusion.
- Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for generating fragment ions and a characteristic fragmentation pattern. Electrospray Ionization (ESI) may also be used, which is a softer ionization technique.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

- Detection: The detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of **2-Bromo-4-(trifluoromethoxy)phenol**.



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*Spectroscopic analysis workflow for **2-Bromo-4-(trifluoromethoxy)phenol**.*

This guide provides a foundational understanding of the expected spectroscopic characteristics of **2-Bromo-4-(trifluoromethoxy)phenol**. Researchers are encouraged to obtain experimental data for definitive structural confirmation and purity assessment.

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